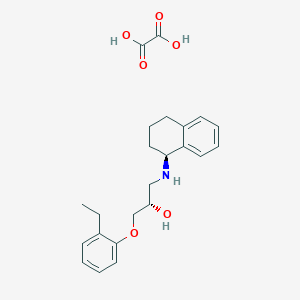

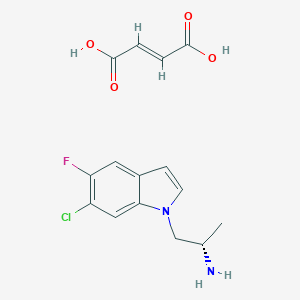

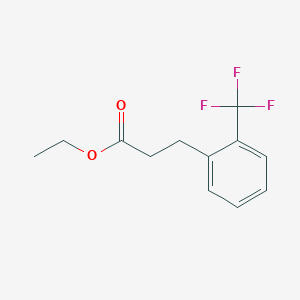

![molecular formula C8H7N3O2 B071232 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178269-03-9](/img/structure/B71232.png)

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has drawn significant attention from researchers due to its unique chemical structure and potential applications in various fields. This compound has been found to exhibit promising biological activities, including anticancer, antiviral, and antibacterial properties. In

Applications De Recherche Scientifique

Chemistry and Synthesis

The synthesis and chemistry of heterocyclic compounds, including pyridine derivatives, play a crucial role in the development of pharmaceuticals and materials. Compounds containing pyridine moieties, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, are reviewed for their preparation procedures and properties. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, indicating their potential in various scientific applications (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Pyridine-based compounds are highlighted for their versatility in interacting with kinases through multiple binding modes, making them valuable in the design of kinase inhibitors. The scaffold of pyrazolo[3,4-b]pyridine, sharing similarities with pyrrolo[2,3-b]pyridine, is particularly noted for its ability to achieve multiple kinase binding modes, offering potential advantages in inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Material Science and Catalysis

The photochromic activity of ortho-nitrobenzylpyridines, including structural analogs, suggests potential applications in photon-based electronics. This property, resulting from intramolecular transfer processes, along with their solid-state activity and minimal structural change during photoreactions, underscores the compound's relevance in material science (Naumov, 2006).

Agrochemicals

Pyridine-based agrochemicals, serving as fungicides, insecticides, acaricides, and herbicides, demonstrate the significance of pyridine moieties in agricultural applications. The discovery of such agrochemicals through Intermediate Derivatization Methods highlights the importance of novel synthetic approaches in enhancing the efficiency of discovering new compounds (Guan et al., 2016).

Mécanisme D'action

The mechanism of action of “6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine” is related to its inhibitory activity against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFYYCGQWQPDFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440672 |

Source

|

| Record name | 6-Methyl-3-nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178269-03-9 |

Source

|

| Record name | 6-Methyl-3-nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

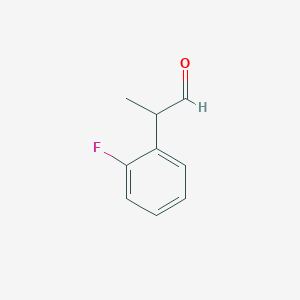

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)

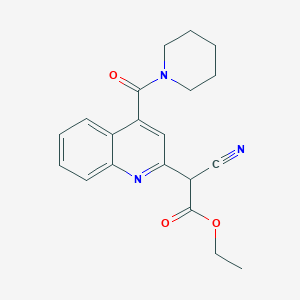

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)

![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)